

# XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor in Oncology

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

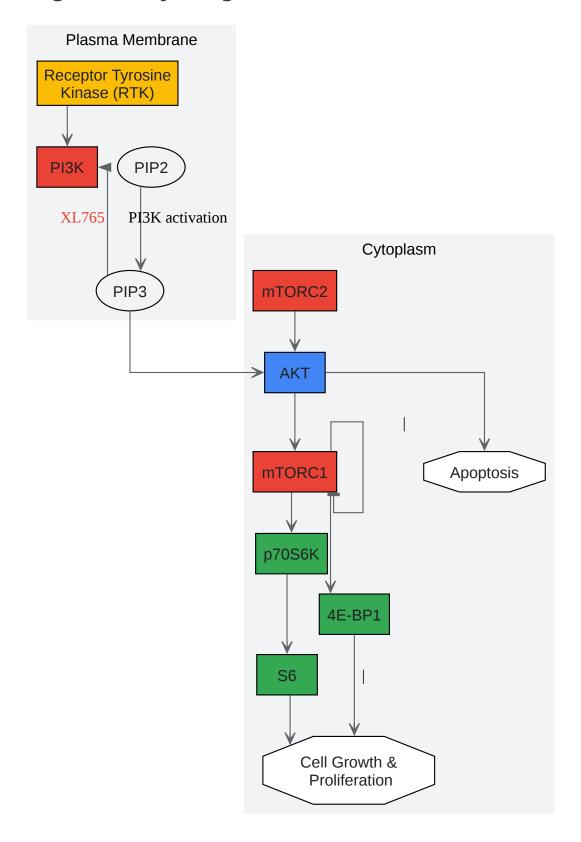
**XL765**, also known as SAR245409, is a potent, orally bioavailable, and selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By targeting both PI3K and mTOR, **XL765** offers a comprehensive blockade of this key oncogenic pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors. This technical guide provides a detailed overview of the preclinical and clinical data on **XL765** across various cancer types, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

#### **Mechanism of Action**

**XL765** is an ATP-competitive inhibitor of all four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and mTOR. In biochemical assays, **XL765** has demonstrated potent inhibitory activity against these kinases.[1][2] The dual inhibition of both PI3K and mTOR by **XL765** leads to a robust downstream blockade of the signaling cascade. This is evidenced by the reduced phosphorylation of key effector proteins including AKT, p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1).[3][4] This comprehensive pathway inhibition results in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models. [3][5]



## **Signaling Pathway Diagram**



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by XL765.

## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo efficacy of **XL765** across different cancer types.

Table 1: In Vitro Inhibitory Activity of XL765

Target	IC50 (nM)	Assay Type	Reference
p110α	39	Cell-free	[2][4][6]
p110β	113	Cell-free	[2][4][6]
р110у	9	Cell-free	[2][4][6]
p110δ	43	Cell-free	[2][4][6]
mTOR	157	Cell-free	[2][4][6]
mTORC1	160	Immune-complex kinase	[2]
mTORC2	910	Immune-complex kinase	[2]
DNA-PK	150	Cell-free	[2][4][6]

Table 2: In Vivo Efficacy of XL765 in Xenograft Models



Cancer Type	Model	Treatment	Outcome	Reference
Glioblastoma	Intracranial GBM 39-luc xenograft	XL765 (oral gavage)	>12-fold reduction in median tumor bioluminescence vs. control	[4][7][8]
Glioblastoma	Intracranial GBM 39-luc xenograft	XL765 + Temozolomide (TMZ)	140-fold reduction in median bioluminescence vs. TMZ alone	[4][7][8]
Pancreatic Cancer	BxPC-3 xenograft	XL765 (30 mg/kg) + Chloroquine (50 mg/kg)	Significant inhibition of tumor growth	[4]
Chondrosarcoma	Patient tumor	XL765 (60 mg BID)	80-90% reduction in phosphorylation of AKT, 4EBP1, and S6; 54% reduction in Ki67 staining	

## Efficacy in Different Cancer Types Glioblastoma (GBM)

Glioblastoma is characterized by frequent dysregulation of the PI3K/mTOR pathway, making it a rational target for **XL765**.[9][10] In vitro studies have shown that **XL765** induces a dose-dependent decrease in the viability of GBM cell lines (A172, U87MG, and T98G) by inducing endoplasmic reticulum (ER) stress-dependent apoptosis.[9][10] In vivo, oral administration of **XL765** in an intracranial GBM xenograft model resulted in a significant reduction in tumor burden and improved survival.[4][7][8] Notably, the combination of **XL765** with the standard-of-care chemotherapeutic agent temozolomide (TMZ) demonstrated a synergistic effect, leading



to a more profound reduction in tumor bioluminescence compared to either agent alone.[4][7] [8]

#### **Pancreatic Cancer**

**XL765** has demonstrated dose-dependent decreased cell viability in 13 pancreatic ductal adenocarcinoma (PDA) cell lines.[4][6] The compound was shown to induce apoptosis and autophagy in these cell lines.[4][6] In a BxPC-3 pancreatic cancer xenograft model, **XL765** alone at 30 mg/kg did not show a significant inhibitory effect; however, when combined with chloroquine, a significant inhibition of tumor growth was observed.[4]

### **Hematological Malignancies**

A phase 1 study of **XL765** in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL) was conducted.[11] While the clinical development of voxtalisib is no longer ongoing, this study provided valuable insights into the activity of dual PI3K/mTOR inhibitors in hematological cancers.[11]

#### **Other Solid Tumors**

Preclinical studies have shown that **XL765** can inhibit the proliferation of a wide range of tumor cell lines.[3][1] In vivo, repeat administration of **XL765** resulted in significant tumor growth inhibition in multiple human xenograft models, including breast, lung, ovarian, and prostate cancers, which was associated with anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[3][12] A phase 1 clinical trial in patients with advanced solid tumors showed that **XL765** was well-tolerated and resulted in robust inhibition of the PI3K/mTOR pathway in tumor and surrogate tissues. Five out of 28 evaluable patients with various cancers achieved stable disease for more than three months.

## Experimental Protocols Western Blot Analysis of PI3K/mTOR Pathway Inhibition

Objective: To determine the effect of **XL765** on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

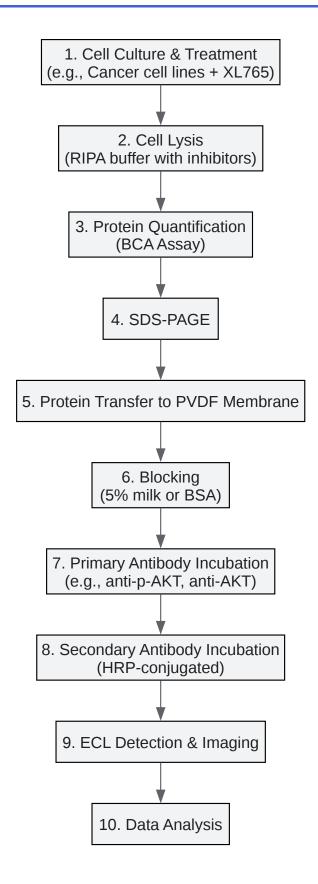
Methodology:



- Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, A172) are cultured to 70-80% confluency.[1][9] Cells are then serum-starved for a specified period (e.g., 24 hours) before being treated with varying concentrations of XL765 or vehicle control (DMSO) for a defined time (e.g., 1-2 hours).[1] For stimulation experiments, cells can be treated with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) following XL765 incubation.[1]
- Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDSpolyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of AKT, S6K, S6, and 4EBP1 overnight at 4°C.
- Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

#### **Experimental Workflow: Western Blot Analysis**





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Caption: A generalized workflow for Western blot analysis of pathway inhibition.



### **Cell Viability Assay**

Objective: To assess the cytotoxic and cytostatic effects of XL765 on cancer cells.

#### Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to attach overnight.[8]
- Compound Treatment: The cells are treated with a range of concentrations of XL765 or vehicle control for various time points (e.g., 24, 48, 72 hours).[4]
- Viability Assessment:
  - CCK-8/MTT Assay: A Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well
    and incubated for a specified time (e.g., 1-4 hours). The absorbance is then measured at
    the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate
    reader. The absorbance is proportional to the number of viable cells.[9]
  - ATP-based Assay: A reagent that lyses the cells and measures ATP levels is added.
     Luminescence is measured, which is directly proportional to the number of viable cells.[8]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

#### In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **XL765** in a living organism.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., nude mice) are used.[3]
- Tumor Implantation: Human cancer cells (e.g., GBM 39-luc) are implanted either subcutaneously or orthotopically (e.g., intracranially).[4][7]



- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or through bioluminescence imaging (for luciferase-expressing cells).
   [7][8]
- Drug Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. **XL765** is administered orally at specified doses and schedules.[3]
- Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in overall survival.[7][8]
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pathway inhibition by Western blotting or immunohistochemistry.[3]

#### Conclusion

XL765 is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical activity across a range of solid and hematological malignancies. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a cancer therapeutic. The data summarized in this guide highlight its mechanism of action and provide a quantitative basis for its anti-tumor effects. The detailed experimental protocols offer a framework for researchers to further investigate the activity of XL765 and other PI3K/mTOR inhibitors in various cancer contexts. While clinical development has been discontinued, the wealth of preclinical and early clinical data for XL765 continues to be a valuable resource for the ongoing development of pathway-targeted cancer therapies.

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### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. XL765 (Voxtalisib, SAR245409) Chemietek [chemietek.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
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